FORMONONETIN3MONOOXYGENASE
Description
Formononetin 3-Monooxygenase is a specialized enzyme implicated in the oxidative metabolism of formononetin, an isoflavone found in legumes and medicinal plants. These parallels form the basis for comparative analysis below.
Properties
CAS No. |
133249-59-9 |
|---|---|
Molecular Formula |
H8O12Si8 |
Synonyms |
FORMONONETIN3MONOOXYGENASE |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Monooxygenases
Functional and Substrate Specificity
Formononetin 3-Monooxygenase is distinguished by its substrate preference for formononetin, an O-methylated isoflavone. In contrast:
- Flavin-Containing Monooxygenase 3 (FMO3): Primarily oxidizes soft nucleophiles like trimethylamine (TMA), a gut microbiota-derived metabolite. FMO3 exhibits strict selectivity for tertiary amines, with minimal activity toward isoflavones .
- Kynurenine 3-Monooxygenase (KMO): Catalyzes the hydroxylation of L-kynurenine in the tryptophan degradation pathway, a reaction critical to neurodegenerative disease pathways .
Structural and Mechanistic Insights
- Catalytic Mechanism : All three enzymes rely on FAD and NADPH for oxygenation. However, structural studies on KMO reveal a distinct binding pocket for L-kynurenine, stabilized by hydrogen bonds with residues like Tyr-236 and Phe-430 . FMO3, conversely, utilizes a "peroxide shunt" pathway for TMA oxidation, bypassing the need for NADPH in some contexts .
- Inhibition Profiles: KMO is inhibited by competitive antagonists like Ro 61-8048 and CHDI-340246, which occupy the substrate-binding site . FMO3 activity is suppressed by methimazole, a mechanism-based inhibitor that covalently modifies the FAD cofactor . No specific inhibitors for Formononetin 3-Monooxygenase are reported in the provided evidence.
Evolutionary and Taxonomic Distribution
- FMO3 : Ubiquitous in vertebrates, with high expression in human liver.
- KMO : Conserved across eukaryotes, including fungi and mammals.
- Formononetin 3-Monooxygenase: Likely restricted to plants and symbiotic microorganisms, given its role in isoflavone metabolism.
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